molecular formula C24H31FO6 B1666873 Betamethasone acetate CAS No. 987-24-6

Betamethasone acetate

Cat. No.: B1666873
CAS No.: 987-24-6
M. Wt: 434.5 g/mol
InChI Key: AKUJBENLRBOFTD-OCAOEERRSA-N
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Description

Dexamethasone acetate is a synthetic glucocorticoid, a class of corticosteroids, which are steroid hormones. It is commonly used for its potent anti-inflammatory and immunosuppressant properties. Dexamethasone acetate is structurally similar to other corticosteroids such as hydrocortisone and prednisolone . It has been widely used in the treatment of various inflammatory and autoimmune conditions, as well as in the management of certain types of cancer .

Mechanism of Action

Target of Action

Betamethasone acetate is a long-acting corticosteroid with potent glucocorticoid activity and negligible mineralocorticoid activity . It primarily targets glucocorticoid receptors, which play a crucial role in regulating various physiological processes, including immune homeostasis and inflammation .

Mode of Action

This compound interacts with its primary targets, the glucocorticoid receptors, to exert its immunosuppressive and anti-inflammatory effects . It inhibits neutrophil apoptosis and demargination, suppresses NF-Kappa B and other inflammatory transcription factors, and inhibits phospholipase A2, leading to decreased formation of arachidonic acid derivatives . Additionally, it promotes anti-inflammatory genes like interleukin-10 .

Biochemical Pathways

This compound affects several biochemical pathways. It suppresses the body’s normal inflammatory response through reduced monocyte recruitment, suppression of arachidonic acid metabolites - prostaglandin, leukotriene, platelet-activating factor, and reduced production of interleukins, TNF-α, GM-CSF . It also inhibits pathways like TNF and TLRs, thus inhibiting NF-κB .

Pharmacokinetics

The pharmacokinetics of this compound involve its metabolism in the liver and excretion in the urine . The time to peak serum concentration following intravenous administration is between 10 to 36 minutes . The elimination half-life is approximately 6.5 hours , and it has a protein binding of 64% .

Result of Action

The molecular and cellular effects of this compound’s action include the control of the rate of protein synthesis, suppression of the migration of polymorphonuclear leukocytes and fibroblasts, reversal of capillary permeability, and stabilization of lysosomes at the cellular level to prevent or control inflammation . It also suppresses the immune system and increases the risk of infection with any pathogen, including viral, bacterial, fungal, protozoan, or helminthic pathogens .

Biochemical Analysis

Biochemical Properties

Betamethasone acetate plays a significant role in biochemical reactions. It interacts with glucocorticoid receptors, which are proteins that regulate gene expression and influence cellular processes . The nature of these interactions involves the binding of this compound to the glucocorticoid receptor, leading to changes in the transcription of target genes .

Cellular Effects

This compound influences cell function by modulating gene expression through its interaction with glucocorticoid receptors . This interaction can impact cell signaling pathways, gene expression, and cellular metabolism . For instance, it can suppress the immune response by reducing the production of inflammatory cytokines .

Molecular Mechanism

The molecular mechanism of action of this compound involves binding to the glucocorticoid receptor, which then translocates to the nucleus and binds to glucocorticoid response elements in the DNA . This binding event leads to changes in gene expression, including the upregulation of anti-inflammatory proteins and the downregulation of pro-inflammatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. For example, prolonged exposure to this compound can lead to the development of glucocorticoid resistance, where cells become less responsive to the drug . Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited.

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. High doses of this compound can lead to side effects such as weight loss, increased susceptibility to infections, and alterations in glucose metabolism

Metabolic Pathways

This compound is involved in several metabolic pathways. It is metabolized in the liver by cytochrome P450 enzymes . The metabolites are then excreted in the urine . This compound can also affect metabolic flux and metabolite levels by influencing the expression of metabolic enzymes .

Transport and Distribution

This compound is transported and distributed within cells and tissues by binding to carrier proteins such as corticosteroid-binding globulin . It can also accumulate in certain tissues, such as the liver and adipose tissue .

Subcellular Localization

The subcellular localization of this compound is primarily in the cytoplasm, where it binds to glucocorticoid receptors . Upon binding, the receptor-ligand complex translocates to the nucleus, where it can influence gene expression .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of dexamethasone acetate involves multiple steps, starting from 3α-acetoxy-16-pregnen-11,20-dione. This compound is reacted with methylmagnesium bromide in the presence of lithium bromide to give 3α-hydroxy-16α-methylpregnan-11,20-dione. A 17α-hydroxyl group is then added .

Industrial Production Methods: In industrial settings, dexamethasone acetate is synthesized through a series of chemical reactions that include ring-opening reactions, recrystallization, base-catalyzed hydrolysis, pyrophosphoryl chloride esterification, and neutralization to form dexamethasone sodium phosphate. This compound is then further processed to obtain dexamethasone acetate .

Chemical Reactions Analysis

Types of Reactions: Dexamethasone acetate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Uniqueness: Dexamethasone acetate is unique due to its potent anti-inflammatory and immunosuppressant effects, which are stronger than those of hydrocortisone and prednisolone. Its acetate form allows for different pharmacokinetic properties, making it suitable for various formulations and applications .

Properties

CAS No.

987-24-6

Molecular Formula

C24H31FO6

Molecular Weight

434.5 g/mol

IUPAC Name

[2-[(9R,10S,13S,17R)-9-fluoro-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate

InChI

InChI=1S/C24H31FO6/c1-13-9-18-17-6-5-15-10-16(27)7-8-21(15,3)23(17,25)19(28)11-22(18,4)24(13,30)20(29)12-31-14(2)26/h7-8,10,13,17-19,28,30H,5-6,9,11-12H2,1-4H3/t13?,17?,18?,19?,21-,22-,23-,24-/m0/s1

InChI Key

AKUJBENLRBOFTD-OCAOEERRSA-N

SMILES

CC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)COC(=O)C)O)C)O)F)C

Isomeric SMILES

CC1CC2C3CCC4=CC(=O)C=C[C@@]4([C@]3(C(C[C@@]2([C@]1(C(=O)COC(=O)C)O)C)O)F)C

Canonical SMILES

CC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)COC(=O)C)O)C)O)F)C

Appearance

Solid powder

melting_point

247.5 °C

987-24-6

Pictograms

Acute Toxic; Irritant; Health Hazard; Environmental Hazard

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Betamethasone acetate;  Betamethasone 21-acetate; 

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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